(1-Cyanocyclohexyl)methyl methanesulfonate

Catalog No.
S3177253
CAS No.
1268101-90-1
M.F
C9H15NO3S
M. Wt
217.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Cyanocyclohexyl)methyl methanesulfonate

CAS Number

1268101-90-1

Product Name

(1-Cyanocyclohexyl)methyl methanesulfonate

IUPAC Name

(1-cyanocyclohexyl)methyl methanesulfonate

Molecular Formula

C9H15NO3S

Molecular Weight

217.28

InChI

InChI=1S/C9H15NO3S/c1-14(11,12)13-8-9(7-10)5-3-2-4-6-9/h2-6,8H2,1H3

InChI Key

CSNZAYIVGCVEPN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCC1(CCCCC1)C#N

Solubility

not available

(1-Cyanocyclohexyl)methyl methanesulfonate is a chemical compound characterized by its unique structure and properties. It is classified as a methanesulfonate ester, resulting from the reaction between methanesulfonic acid and methanol, with the molecular formula C9H13NO3SC_9H_{13}NO_3S and a CAS number of 1268101-90-1 . The compound features a cyanocyclohexyl group attached to a methyl methanesulfonate moiety, which contributes to its reactivity and potential applications in various fields.

Due to the lack of specific data, it's crucial to handle this compound with caution, assuming it might possess similar hazards to its functional groups:

  • Methanesulfonate group: Methanesulfonates can be alkylating agents, meaning they can transfer a methyl group to other molecules, potentially causing DNA damage. []
  • Cyano group: Cyanide can be toxic and a fire hazard. []
Involving (1-cyanocyclohexyl)methyl methanesulfonate are related to its behavior as an alkylating agent. Alkylating agents typically react with nucleophilic sites in biological molecules, such as DNA. This compound can methylate DNA bases, leading to mutations and potentially causing cellular damage. The methylation predominantly occurs at the N7 position of deoxyguanosine and the N3 position of deoxyadenosine, which can disrupt normal cellular functions and lead to carcinogenic effects .

(1-Cyanocyclohexyl)methyl methanesulfonate exhibits significant biological activity due to its alkylating properties. As an alkylating agent, it can induce DNA strand breaks and mutations, contributing to its classification as a carcinogen. The compound has shown potential reproductive toxicity in experimental systems, indicating that it may adversely affect reproductive health in exposed organisms . Additionally, studies have indicated that it may induce oxidative stress and other cellular responses that could lead to various health issues.

The synthesis of (1-cyanocyclohexyl)methyl methanesulfonate typically involves several steps:

  • Formation of the Cyanocyclohexyl Group: This can be achieved through the introduction of a cyano group onto cyclohexane derivatives.
  • Esterification Reaction: The cyanocyclohexyl compound is then reacted with methanesulfonic acid or its derivatives in the presence of an acid catalyst to form the desired ester.
  • Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the final compound in high purity.

These methods allow for the efficient production of (1-cyanocyclohexyl)methyl methanesulfonate for research and application purposes.

(1-Cyanocyclohexyl)methyl methanesulfonate has several applications across different fields:

  • Chemical Research: It is used in studies investigating alkylating agents and their effects on DNA.
  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new cancer therapeutics.
  • Agricultural Chemistry: Its properties may also be explored for developing novel pesticides or herbicides.

Interaction studies involving (1-cyanocyclohexyl)methyl methanesulfonate focus on its effects on biological systems, particularly regarding DNA damage and repair mechanisms. Research indicates that exposure can lead to increased mutation rates in bacterial and mammalian cells, highlighting its potential as a model compound for studying mutagenesis and carcinogenesis . Furthermore, interaction with various cellular pathways suggests that this compound may influence oxidative stress responses and other signaling pathways involved in cell survival and apoptosis.

Several compounds share structural similarities with (1-cyanocyclohexyl)methyl methanesulfonate. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
Methyl MethanesulfonateMethanesulfonate EsterKnown alkylating agent; induces DNA damage
Dimethyl SulfiteSulfite EsterSimilar formula but different arrangement; less reactive
(1-(Cyanomethyl)cyclopropyl)methyl MethanesulfonateCyclopropyl DerivativeExhibits similar alkylating properties

Uniqueness of (1-Cyanocyclohexyl)methyl Methanesulfonate

(1-Cyanocyclohexyl)methyl methanesulfonate stands out due to its specific cyclohexane structure combined with a cyano group, which enhances its reactivity compared to other similar compounds. This unique configuration allows it to exhibit distinct biological activities and potential applications in both chemical research and pharmaceuticals that are not fully replicated by other analogs.

XLogP3

1.3

Dates

Modify: 2024-04-14

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